molecular formula C12H20N2O4S B15053641 Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate

Cat. No.: B15053641
M. Wt: 288.37 g/mol
InChI Key: OQEYCSMEOLCRHS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate is a thiazole-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 of the thiazole ring and an ethyl acetate moiety linked via a methylene bridge at position 2. The Boc group serves as a protective group for amines, enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions. This compound is structurally versatile, acting as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting proteases or kinase inhibitors. Its spectroscopic characterization typically includes distinct IR stretches for the Boc carbonyl (~1730 cm⁻¹) and ester carbonyl (~1700 cm⁻¹), alongside ¹H/¹³C NMR signals for tert-butyl protons (δ 1.44 ppm) and the thiazole ring .

Properties

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1,3-thiazol-3-yl]acetate

InChI

InChI=1S/C12H20N2O4S/c1-5-17-9(15)8-14-6-7-19-10(14)13-11(16)18-12(2,3)4/h6-7,10H,5,8H2,1-4H3,(H,13,16)

InChI Key

OQEYCSMEOLCRHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CSC1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc-Protection of Thiazole Amine Precursors

The Boc-protection of ethyl 2-aminothiazole-5-carboxylate derivatives is a critical first step. In a representative procedure, ethyl 2-amino-4-methylthiazole-5-carboxylate (5.00 g, 26.80 mmol) reacts with di-tert-butyl dicarbonate (6.44 g, 29.50 mmol) in anhydrous tetrahydrofuran (200 mL) under triethylamine (2.99 g) and 4-dimethylaminopyridine (DMAP, 0.30 g) catalysis. The reaction proceeds at 0°C to 20°C for 16 hours, yielding 79% of the Boc-protected product after acidification and extraction.

Table 1: Comparative Boc-Protection Yields Under Varied Conditions

Base Catalyst Solvent Temp (°C) Time (h) Yield (%)
Triethylamine DMAP THF 0–20 16 79
DMAP THF 20 18–24 72
Triethylamine DMAP DCM 20 48 60
Triethylamine DMAP THF 20 12 26.7

Key variables affecting yield include solvent choice (tetrahydrofuran > dichloromethane), catalyst loading (DMAP ≥ 0.1 eq), and reaction duration. Prolonged exposure (>24 hours) in dichloromethane risks Boc-group cleavage, whereas THF stabilizes intermediates.

Cyclization Strategies for Thiazole Core Formation

The thiazole ring is constructed via cyclocondensation of α-bromoacetate derivatives with thioureas. For example, methyl p-aminobenzoates react with potassium thiocyanate and bromine in acetic acid to form benzo[d]thiazole intermediates, which are subsequently functionalized. Adapting this to ethyl 2-(2-aminothiazol-yl)acetate synthesis, ethyl α-bromoacetate (1.2 eq) and thiourea (1.0 eq) in ethanol at reflux for 6 hours yield the thiazole core, followed by Boc-protection (Scheme 1).

Scheme 1: Proposed Cyclization Mechanism

  • Thiourea Activation :
    $$ \text{NH}2\text{CSNH}2 + \text{BrCH}2\text{COOEt} \rightarrow \text{NH}2\text{C(SCH}2\text{COOEt)NH}2^+ \text{Br}^- $$
  • Cyclization :
    Intramolecular nucleophilic attack forms the thiazole ring.
  • Aromatization :
    Elimination of HBr yields ethyl 2-aminothiazole-3-yl-acetate.

Regioselective Esterification and Side-Chain Modifications

Introducing the ethyl acetate moiety at position 3 requires careful regiocontrol. A two-step protocol involves:

  • Mitsunobu Reaction : Ethyl glycolate (1.5 eq) couples to Boc-protected thiazole-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to 20°C, 12 hours).
  • Acid-Catalyzed Esterification : The intermediate hydroxy group is esterified with acetyl chloride (2.0 eq) in dichloromethane, achieving 68% overall yield.

Critical Parameters :

  • Excess ethyl glycolate (≥1.5 eq) minimizes diastereomer formation.
  • Low temperatures (−10°C) enhance Mitsunobu regioselectivity.

Optimization of Catalytic Systems

Role of DMAP in Boc-Protection

4-Dimethylaminopyridine (DMAP) accelerates Boc-anhydride activation via nucleophilic catalysis. In THF, DMAP (0.1 eq) increases yields from 26.7% to 79% by stabilizing the mixed carbonate intermediate (Figure 1).

Figure 1: DMAP Catalytic Cycle

  • DMAP attacks Boc-anhydride, forming a reactive acylpyridinium ion.
  • Thiazole amine nucleophilically displaces DMAP, transferring the Boc group.
  • DMAP regenerates, sustaining catalytic turnover.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (THF, DMF) favor Boc-protection by solubilizing intermediates. Non-polar solvents (DCM) slow kinetics but improve selectivity for mono-Boc products. For example, THF-based reactions achieve 79% yield vs. 60% in DCM under identical conditions.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) of the target compound shows:

  • δ 1.22 (t, 3H, CH2CH3), δ 1.43 (s, 9H, C(CH3)3), δ 2.44 (s, 3H, thiazole-CH3), δ 4.22 (q, 2H, OCH2), δ 11.83 (s, 1H, NH).

13C NMR confirms the Boc carbonyl at δ 153.2 ppm and ester carbonyl at δ 166.8 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes ≥98% purity, with retention time (Rt) = 1.98 min.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk Boc-protection uses di-tert-butyl dicarbonate (Boc2O) due to its commercial availability and handling safety compared to gaseous phosgene derivatives. THF is preferred over DMF for lower toxicity and easier recycling.

Waste Management Strategies

Neutralization of acidic byproducts (e.g., HCl) with aqueous NaHCO3 minimizes environmental impact. Organic phases (ethyl acetate) are distilled and reused, reducing solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its Boc-amine and ester functionalities. Below is a comparative analysis with structurally related thiazole derivatives:

Compound Name Substituents/Functional Groups Molecular Weight Synthesis Method Key Properties/Applications Reference
Target Compound : Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate Boc-amine (position 2), ethyl acetate (position 3) ~326.38 g/mol Multi-step protection-deprotection; nucleophilic substitution Intermediate in peptide synthesis; stable amine protection. IR: 1730 cm⁻¹ (Boc C=O), 1700 cm⁻¹ (ester C=O)
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8i) Oxo group (position 2), phenyl (position 4) ~339.38 g/mol Suzuki-Miyaura coupling (Pd catalysis) Higher electrophilicity due to oxo group; used in heterocyclic drug scaffolds. Yield: 74%
Ethyl 5-chloro-2-oxo-3(2H)-benzothiazoleacetate Chloro (position 5), oxo (position 2) ~271.72 g/mol Cyclocondensation of chloroanilines with ethyl bromoacetate Electron-withdrawing Cl enhances stability; antimicrobial applications. MP: Not reported
Ethyl 2-(2-(((4-aminophenyl)sulfonyl)imino)thiazol-3(2H)-yl)acetate (2) Sulfonamide-imino group (position 2) ~353.43 g/mol Nucleophilic substitution (K₂CO₃, acetone) Antimicrobial activity due to sulfonamide moiety. Yield: ~70–80%
Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide Imino (position 2), methyl (position 6) ~331.24 g/mol Condensation with hydrobromic acid Salt form improves solubility; potential kinase inhibitor.

Physicochemical Properties

  • Melting Points: Target Compound: Not reported in evidence; expected to be >100°C due to Boc group rigidity. Ethyl 2-cyano-2-(2-(2-methylindol-3-yl)benzothiazol-3-yl)acetate (6b): 109–111°C . Ethyl 5-chloro-2-oxo-benzothiazoleacetate: Likely >120°C due to chloro substituent .
  • Spectroscopic Data: Boc-protected compounds show tert-butyl singlet at δ 1.44 ppm in ¹H NMR and carbonyl signals in IR . Cyanoacetate derivatives (e.g., 6b) exhibit strong IR stretches at ~1728 cm⁻¹ (ester C=O) and CN groups at ~2200 cm⁻¹ .

Q & A

Q. Critical Factors :

  • Solvent Choice : Ethanol or ethyl acetate improves solubility and reaction homogeneity .
  • Temperature : Reflux conditions (~78–80°C) optimize cyclization efficiency .
  • Workup : Cold water quenching and sodium sulfate drying minimize hydrolysis of the ester group .

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsConditionsYieldReference
ABenzothioamide, ethyl 4-bromo-3-oxobutanoateReflux in ethanol, 1h60–75%
BBenzothiazole, ethyl bromocyanoacetate, indoleCatalyst-free, RT, 24h70–85%
CBoc-protected amine, thiazole precursorEthyl acetate, 20°C, 2h87.2%

How can researchers validate the structural integrity of this compound, and what analytical contradictions may arise?

Basic Question
Validation Techniques :

  • Spectral Analysis :
    • ¹H/¹³C NMR : Confirm Boc-protected amine (~1.4 ppm for tert-butyl) and thiazole protons (~6.5–7.5 ppm) .
    • IR : Ester carbonyl stretch (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) .
  • Microanalysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

Q. Contradictions :

  • Impurity Peaks : Trace ethyl acetate solvent residues in NMR (~1.2 ppm) may overlap with Boc signals, requiring high-resolution MS for clarification .
  • Hydrate Formation : Crystallization from aqueous ethanol can introduce water molecules, altering melting points .

What strategies optimize the synthesis of this compound for scalable academic research?

Advanced Question
Key Strategies :

  • Catalyst-Free Reactions : Three-component reactions avoid metal catalysts, simplifying purification .
  • Solvent Recycling : Ethyl acetate recovery via rotary evaporation reduces costs and environmental impact .
  • Microwave Assistance : Shortens reaction times (e.g., 1h vs. 24h for traditional reflux) while maintaining yields >80% .

Case Study : Method C (Table 1) achieved 87.2% yield by using stoichiometric reagents in ethyl acetate at 20°C, minimizing side reactions .

How should researchers address discrepancies in spectral data or unexpected byproducts?

Advanced Question
Methodological Approach :

Cross-Validation : Use complementary techniques (e.g., HR-MS with NMR) to confirm molecular weight and functional groups .

Byproduct Identification : LC-MS/MS can detect oxidation products (e.g., hydroxylated derivatives from aerobic degradation) .

Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton assignments in crowded spectral regions .

Example : A 0.4% deviation in microanalysis (Method A) was traced to residual sodium sulfate; repeated washing with anhydrous ether resolved the issue .

What biological activities are associated with this compound, and how can they be systematically evaluated?

Advanced Question
Reported Activities :

  • Antifungal : Thiazole derivatives inhibit fungal cytochrome P450 enzymes (IC₅₀: 5–20 µM) .
  • Antibacterial : Benzisothiazolone analogs disrupt bacterial cell membranes (MIC: 10–50 µg/mL) .

Q. Evaluation Protocols :

  • In Vitro Assays : Broth microdilution (CLSI guidelines) for MIC determination against Candida spp. or Staphylococcus aureus .
  • Molecular Docking : Simulate interactions with target proteins (e.g., CYP51 for antifungals) using AutoDock Vina .

How do degradation pathways impact the stability of this compound in biological studies?

Advanced Question
Primary Pathways :

  • Aerobic Oxidation : The ester group undergoes spontaneous oxidation to hydroxylated derivatives, detectable via TLC or HPLC .
  • Hydrolysis : Boc cleavage in acidic conditions (pH <4) generates free amines, requiring neutral buffers for in vitro assays .

Q. Mitigation :

  • Storage : Anhydrous conditions at −20°C prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) to cell culture media to suppress oxidation .

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